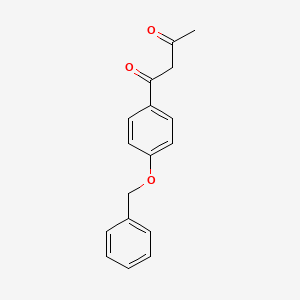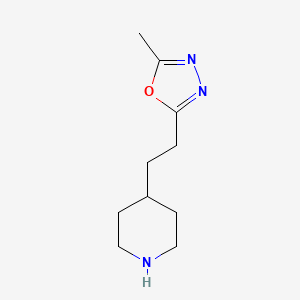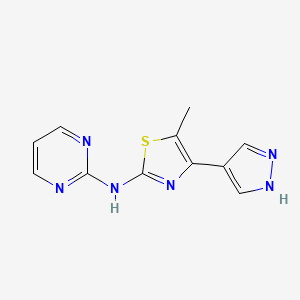![molecular formula C14H10N6 B13866652 5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13866652.png)
5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique structure, which includes a quinoline moiety fused with a triazolo-pyrazine ring system. The presence of these fused rings imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of quinoline derivatives with triazole and pyrazine intermediates. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like anhydrous potassium carbonate. The reaction mixture is usually stirred overnight and then poured onto ice-water to precipitate the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinoline or triazolo-pyrazine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Anhydrous potassium carbonate in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
科学的研究の応用
5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine has a wide range of scientific research applications:
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
作用機序
The mechanism of action of 5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biological processes. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and angiogenesis . The compound’s ability to intercalate DNA also contributes to its anticancer activity by disrupting DNA replication and transcription .
類似化合物との比較
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Exhibits similar antiviral and antimicrobial activities.
[1,2,4]Triazolo[1,5-a]pyridine: Known for its applications in medicinal chemistry and material sciences.
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine: Used in the development of energetic materials.
Uniqueness
5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine stands out due to its unique combination of quinoline and triazolo-pyrazine rings, which imparts distinct chemical and biological properties
特性
分子式 |
C14H10N6 |
|---|---|
分子量 |
262.27 g/mol |
IUPAC名 |
5-quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine |
InChI |
InChI=1S/C14H10N6/c15-14-18-13-8-16-7-12(20(13)19-14)10-5-9-3-1-2-4-11(9)17-6-10/h1-8H,(H2,15,19) |
InChIキー |
ZFDDCIKZLJELCW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CN=CC4=NC(=NN34)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13866577.png)
![4-[(1-Cyano-1-methylethyl)amino]-N-methylbenzamide](/img/structure/B13866582.png)






![5-Ethyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13866630.png)
![(2R,3R,4R,5S)-1-[2-(Acetyloxy)ethyl]-2-[(acetyloxy)methyl]-3,4,5-piperidinetriol 3,4,5-Triacetate](/img/structure/B13866632.png)
![4-amino-N-[1-(3,4-dimethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13866639.png)


